3-Bromo-5-(1,1,2-trifluoroethyl)pyridine
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Overview
Description
3-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(1,1,2-trifluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Another method involves the use of iodobromopyridine as a starting material. The iodide displacement with in situ generated (trifluoromethyl)copper can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1,1,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.
Scientific Research Applications
3-Bromo-5-(1,1,2-trifluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1,1,2-trifluoroethyl)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(1,1,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its applicability in different fields.
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
3-bromo-5-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-1-5(2-12-3-6)7(10,11)4-9/h1-3H,4H2 |
InChI Key |
KOVGYFURXMNQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CF)(F)F |
Origin of Product |
United States |
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